![molecular formula C20H15N3O4 B4412174 N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B4412174.png)
N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of related oxadiazole derivatives often employs methods that start with specific phenyl-substituted furans or benzamides, proceeding through cyclization reactions to form the oxadiazole core (Rai et al., 2009; Taha et al., 2014). The synthesis pathways typically involve the use of reagents like hydrazine hydrate for cyclization and various catalysts for facilitating the reactions.
Molecular Structure Analysis
X-ray powder diffraction (XRPD) and density functional theory (DFT) studies provide insights into the molecular and solid-state structure of related compounds, highlighting the significance of intermolecular interactions and molecular packing in determining the stability and properties of these molecules (Rahmani et al., 2017). The molecular structure is often characterized by specific spatial arrangements, driven by the nature of the substituents and the core oxadiazole ring.
Chemical Reactions and Properties
The chemical reactivity of N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide and similar compounds involves interactions that can lead to various transformations. These include reactions with nucleophiles and electrophiles, influenced by the electron-withdrawing or donating nature of the substituents. The presence of the oxadiazole ring and methoxy groups contributes to the molecule's reactivity, allowing for further functionalization or participation in coupling reactions (Kleier & Pilgram, 1987).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystalline structure, are directly influenced by the molecular structure. Studies on similar compounds have shown that crystalline form, solubility in various solvents, and thermal stability can be extensively studied through techniques like XRPD and thermal analysis, providing critical information for the material's handling and application (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different classes of reagents, are pivotal for understanding the behavior of this compound in various environments. The presence of functional groups like the furamide and oxadiazole rings plays a crucial role in determining these properties, influencing how these molecules interact with biological targets or participate in chemical reactions (Aghekyan et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-25-16-9-7-13(8-10-16)18-22-20(27-23-18)14-4-2-5-15(12-14)21-19(24)17-6-3-11-26-17/h2-12H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGMCWIRWHVWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4412094.png)
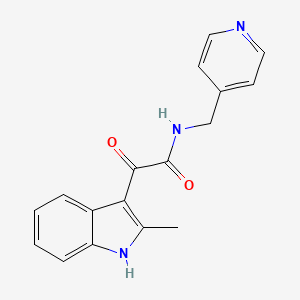
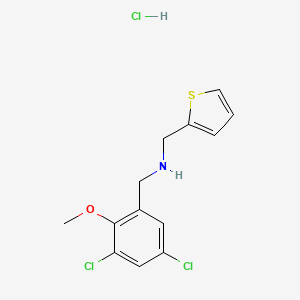
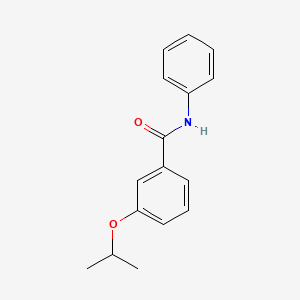
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}nicotinamide](/img/structure/B4412122.png)
![ethyl 4-{2-[(tetrahydro-2-furanylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4412129.png)
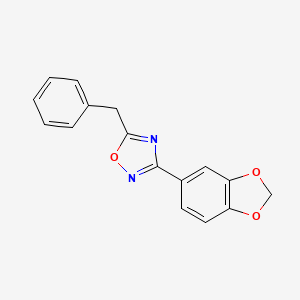
![2-[2-(4-chlorophenyl)-3-indolizinyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B4412148.png)
![2-tert-butyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4412161.png)
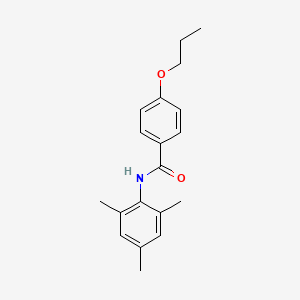
![ethyl 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoate](/img/structure/B4412179.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}[4-(methylthio)benzyl]amine hydrochloride](/img/structure/B4412186.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4412202.png)